Ethyl 4-(4-bromophenoxy)-3-oxobutanoate
Description
Ethyl 4-(4-bromophenoxy)-3-oxobutanoate is a β-keto ester derivative characterized by a 4-bromophenoxy substituent at the 4-position of the butanoate chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules. Its structure combines the reactivity of the β-keto ester group with the electron-withdrawing and steric effects of the bromophenoxy moiety, making it valuable for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H13BrO4 |
|---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
ethyl 4-(4-bromophenoxy)-3-oxobutanoate |
InChI |
InChI=1S/C12H13BrO4/c1-2-16-12(15)7-10(14)8-17-11-5-3-9(13)4-6-11/h3-6H,2,7-8H2,1H3 |
InChI Key |
CGFAMKBUNULWKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)COC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variation at the 4-Position
Ethyl 4-(4-Fluorophenyl)-3-oxobutanoate (CAS 221121-37-5)
- Molecular Formula : C₁₂H₁₃FO₃
- Molecular Weight : 224.23 g/mol
- Key Differences :
Ethyl 4-(4-Chlorophenyl)-3-oxobutanoate (CAS 62088-10-2)
- Molecular Formula : C₁₂H₁₃ClO₃
- Molecular Weight : 240.68 g/mol
- Key Differences :
Ethyl 4-(Benzyloxy)-3-oxobutanoate (CAS 67354-34-1)
- Molecular Formula : C₁₃H₁₆O₄
- Molecular Weight : 236.26 g/mol
- Key Differences: The benzyloxy group is bulkier and less electron-withdrawing than bromophenoxy, favoring different reaction pathways (e.g., nucleophilic substitutions) .
Electronic and Steric Effects
- Ethyl 4-(2-Nitrophenyl)-3-oxobutanoate (CAS 66073-33-4): The nitro group is a strong electron-withdrawing substituent, significantly increasing the acidity of the β-keto proton (pKa ~9.85 predicted) compared to bromophenoxy analogs. This enhances enolate formation in alkylation reactions .
Functional Group Modifications
Ethyl 4-(1,3-Benzothiazol-2-ylthio)-3-oxobutanoate (CAS 157219-75-5)
- Key Feature : Incorporation of a sulfur-containing heterocycle.
- Impact: The thiol group introduces nucleophilic reactivity, enabling participation in disulfide bond formation or metal coordination, unlike the bromophenoxy analog .
Ethyl 4-((tert-Butoxycarbonyl)amino)-3-oxobutanoate (CAS 67706-68-7)
- Key Feature: Boc-protected amino group.
- Impact: The amino functionality allows for peptide coupling reactions, expanding utility in peptidomimetic synthesis compared to bromophenoxy derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
